molecular formula C11H9N3O5 B2833785 ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate CAS No. 63365-47-9

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate

Cat. No.: B2833785
CAS No.: 63365-47-9
M. Wt: 263.209
InChI Key: QMVOXDZQHRKIGN-UHFFFAOYSA-N
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Description

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2), a cyano group (-CN), and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Ammonia, amines

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Reduction: 2-amino-4-nitroaniline

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(2-cyano-4-nitroanilino)-2-oxoacetic acid

Scientific Research Applications

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for hydrolysis reactions, while the nitro and cyano groups enable various substitution and reduction reactions .

Properties

IUPAC Name

ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOXDZQHRKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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